(2-iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
(2-Iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a tetrazole ring, which is known for its diverse biological applications. Tetrazoles are nitrogen-rich heterocycles that can act as bioisosteres of carboxylic acids, enhancing the bioavailability and lipophilicity of pharmacological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 2-iodobenzyl alcohol with 4-(2H-tetrazol-5-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and palladium catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
(2-Iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its antibacterial, antifungal, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Shares the tetrazole ring and benzoic acid moiety.
(2-Iodophenyl)methyl benzoate: Similar structure but lacks the tetrazole ring.
Uniqueness
(2-Iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the iodine-substituted phenyl ring and the tetrazole ring. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
651769-34-5 |
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Molecular Formula |
C15H11IN4O2 |
Molecular Weight |
406.18 g/mol |
IUPAC Name |
(2-iodophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H11IN4O2/c16-13-4-2-1-3-12(13)9-22-15(21)11-7-5-10(6-8-11)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20) |
InChI Key |
OGWNDSHSDUBGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3)I |
Origin of Product |
United States |
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